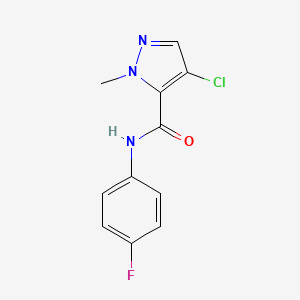![molecular formula C18H17F3N2O3 B5375631 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide, also known as TFP, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. TFP is a potent inhibitor of the TRPV1 ion channel, which plays a crucial role in the sensation of pain and temperature. TFP has been shown to be effective in blocking TRPV1-mediated pain and inflammation, making it a promising candidate for the development of new analgesic drugs.
Mécanisme D'action
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide works by binding to the TRPV1 channel and blocking its activity. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid. When activated, TRPV1 channels allow the influx of calcium ions into cells, leading to the sensation of pain and inflammation. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide binds to a specific site on the TRPV1 channel and prevents the influx of calcium ions, thereby blocking the sensation of pain and inflammation.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to be effective in blocking TRPV1-mediated pain and inflammation in various animal models. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has also been shown to have anti-inflammatory effects in human cells. In addition to its analgesic properties, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to have antioxidant and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is its potency and selectivity for TRPV1 channels. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to be effective in blocking TRPV1-mediated pain and inflammation at low concentrations. However, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has some limitations for lab experiments. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic compound that is not found naturally in the body, which can limit its relevance to physiological processes. Additionally, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide in scientific research. One potential application is the development of new analgesic drugs that target TRPV1 channels. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can serve as a lead compound for the development of new drugs that are more potent and selective than current TRPV1 inhibitors. Another direction is the study of the role of TRPV1 channels in various physiological processes, such as thermoregulation and inflammation. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be used to study the function of TRPV1 channels in these processes and to identify new targets for drug development. Finally, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be used in the development of new diagnostic tools for the detection of TRPV1-mediated pain and inflammation.
Méthodes De Synthèse
The synthesis of 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves a multi-step process that starts with the preparation of 3-(trifluoromethyl)phenylpiperidin-4-amine. This intermediate is then reacted with 2-furoyl chloride to form the final product, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide. The synthesis of 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex and time-consuming process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been widely used in scientific research to study the function of TRPV1 ion channels. TRPV1 channels are involved in a variety of physiological processes, including pain sensation, thermoregulation, and inflammation. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to be a potent and selective inhibitor of TRPV1 channels, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-3-1-4-14(11-13)22-16(24)12-6-8-23(9-7-12)17(25)15-5-2-10-26-15/h1-5,10-12H,6-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWHIHQIMYIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375570.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)
![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375635.png)
![8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide](/img/structure/B5375647.png)